molecular formula C15H20N2O2 B5676723 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide

2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide

Cat. No. B5676723
M. Wt: 260.33 g/mol
InChI Key: WKPFVQMXUGXHGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide involves complex organic reactions that are crucial for achieving the desired structural configuration. One study reports the synthesis and deprotonation of similar compounds, highlighting the role of cross-coupling reactions in their formation (Rebstock et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide has been studied using various spectroscopic techniques. For instance, the use of DFT calculations, AIM topological analysis, and FT-IR and FT-Raman spectroscopy provides comprehensive information on the molecular structure and stability of these compounds (Aayisha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide are influenced by its functional groups and molecular structure. The compound's reactivity with different chemical agents, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), underlines the significance of its amide group in chemical transformations (Rebstock et al., 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and molecular weight play a crucial role in determining the applicability of 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide in various domains. Studies focusing on related compounds provide insights into how structural variations affect these physical properties (Hanna & Girges, 1990).

Chemical Properties Analysis

The chemical properties of 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, including reactivity, stability, and interaction with other molecules, are critical for its potential applications. Research on similar compounds reveals the impact of structural modifications on these properties, offering a pathway to tailor them for specific uses (Rebstock et al., 2003).

properties

IUPAC Name

2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-4-7-12(10-11)17-9-5-8-13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPFVQMXUGXHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

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